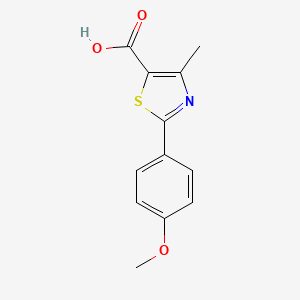

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-7-10(12(14)15)17-11(13-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHHZTHVYFDJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407177 | |

| Record name | 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54001-16-0 | |

| Record name | 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 54001-16-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, with the CAS number 54001-16-0, is a member of the thiazole class of heterocyclic compounds. Thiazole rings are a common scaffold in many biologically active molecules and approved pharmaceuticals. This document provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this specific compound, drawing on available data and research on structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 54001-16-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₁NO₃S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 249.29 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

| InChI Key | HWHHZTHVYFDJNK-UHFFFAOYSA-N | --INVALID-LINK--, --INVALID-LINK-- |

| SMILES | Cc1c(s/c(n1)=C([H])/c2ccc(OC)cc2)C(=O)O | --INVALID-LINK-- |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, commonly employing the Hantzsch thiazole synthesis. This involves the reaction of a thioamide with an α-haloketone. A plausible synthetic route is outlined below, starting from the synthesis of its ethyl ester precursor followed by hydrolysis.

Experimental Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate

This protocol is based on the synthesis of the ethyl ester precursor.

Materials:

-

p-Methoxythiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Dry Ethanol

Procedure:

-

Dissolve p-methoxythiobenzamide (1 equivalent) in dry ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (0.5 equivalents).[1]

-

Heat the reaction mixture under reflux for approximately 1.5 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate, can be isolated and purified using standard techniques such as crystallization or column chromatography.

Experimental Protocol: Hydrolysis to this compound

Materials:

-

Ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate

-

Sodium hydroxide (or another suitable base)

-

Methanol and Water

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve the ethyl ester precursor in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature.

-

Monitor the hydrolysis of the ester to the carboxylic acid by TLC.

-

Once the reaction is complete, evaporate the methanol.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 1.5 to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain the final product.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, the thiazole scaffold is a key component in many compounds with significant pharmacological activities. Research on structurally similar molecules suggests potential applications in oncology and infectious diseases.

Anticancer Activity

Thiazole derivatives have been investigated as potent anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[2][3] Tubulin is a critical protein for microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Studies on related 4-substituted methoxybenzoyl-aryl-thiazoles have shown antiproliferative activity against various cancer cell lines, with some analogues exhibiting IC₅₀ values in the low nanomolar range.[2]

Antimicrobial Activity

Certain thiazole derivatives have also demonstrated promise as antimicrobial agents. One of the key targets in this area is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to bacterial cell death. While direct evidence for the target compound is lacking, the thiazole nucleus is present in compounds designed as DNA gyrase inhibitors.

Summary and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold known to be associated with significant biological activities. While specific experimental data on its efficacy and mechanism of action are limited, the available information on related analogues suggests that it may possess anticancer and/or antimicrobial properties.

Further research is warranted to:

-

Synthesize and characterize the compound to confirm its physicochemical properties.

-

Evaluate its in vitro and in vivo efficacy against a panel of cancer cell lines and microbial strains.

-

Elucidate its precise mechanism of action and identify its molecular targets.

This in-depth guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related thiazole derivatives.

References

An In-depth Technical Guide to the Synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic workflow and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a three-step process, culminating in the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloroacetoacetate

This procedure outlines the chlorination of ethyl acetoacetate using sulfuryl chloride.

Materials:

-

Ethyl acetoacetate

-

Sulfuryl chloride

-

Dichloromethane (optional, as solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) in dichloromethane, cooled to 0°C, add sulfuryl chloride (1.05 eq) dropwise over 30 minutes.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of 4-Methoxythiobenzamide

This protocol describes the conversion of 4-methoxybenzonitrile to 4-methoxythiobenzamide.

Materials:

-

4-Methoxybenzonitrile

-

Triethylamine

-

Dichloromethane

-

Hydrogen sulfide gas

Procedure:

-

Dissolve 4-methoxybenzonitrile (1.0 eq) in a solution of triethylamine in dichloromethane.

-

Bubble hydrogen sulfide gas through the solution at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 4-methoxythiobenzamide.

Step 3: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

This step involves the Hantzsch thiazole synthesis to form the thiazole core.

Materials:

-

4-Methoxythiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-methoxythiobenzamide (2.0 eq) in dry ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

-

Heat the mixture under reflux for 1.5 hours.[1]

-

After completion of the reaction, remove the solvent by distillation.

-

Treat the residue with water and adjust the pH to 8 with a saturated aqueous sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with saturated saline and dry over anhydrous sodium sulfate.

-

After removing the solvent, purify the residue by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 85:15) to obtain the desired ester as white crystals.[1]

Caption: Mechanism of the Hantzsch thiazole synthesis.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) (e.g., 1 M)

-

Ethyl acetate

Procedure:

-

Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Stir the resulting mixture at room temperature or gently reflux for several hours until the hydrolysis is complete (monitored by TLC).[1]

-

After cooling to room temperature, acidify the mixture with hydrochloric acid until the product precipitates.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

The crude product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 107 °C/14 mmHg[2] | 93-97 |

| 4-Methoxythiobenzamide | C₈H₉NOS | 167.23 | - | - |

| Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C₁₄H₁₅NO₃S | 277.34 | - | - |

| This compound | C₁₂H₁₁NO₃S | 249.29 | - | - |

| Compound | CAS Number | Appearance | Purity (%) |

| Ethyl 2-chloroacetoacetate | 609-15-4[2] | Colorless to pink oil | 95-98.4[2][3] |

| 4-Methoxythiobenzamide | 2227-79-4 | - | - |

| Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | 54032-88-1 | White crystals | >95 |

| This compound | 54001-16-0[4] | Solid[4] | 97[5] |

Note: Yields are highly dependent on reaction scale and purification methods. The provided data are based on literature values and may vary.

Characterization Data

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: To confirm the proton environment of the synthesized molecules.

-

¹³C NMR Spectroscopy: To confirm the carbon framework.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point: To assess the purity of solid compounds.

For the final product, This compound , the expected chemical properties are:

Conclusion

This technical guide provides a detailed and structured approach for the synthesis of this compound. The described protocols are based on established chemical transformations and offer a reliable pathway for obtaining this valuable compound for research and development purposes. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped laboratory setting.

References

An In-depth Technical Guide to 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound belonging to the versatile thiazole family. Thiazole derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] This document details the chemical structure, physicochemical properties, synthesis protocols, and known biological activities of this specific compound and its close analogs, with a focus on its potential in drug discovery and development.

Core Chemical Identity and Properties

This compound is a solid compound at room temperature.[2] Its core structure consists of a central 1,3-thiazole ring substituted at positions 2, 4, and 5. The key substituents are a 4-methoxyphenyl group at position 2, a methyl group at position 4, and a carboxylic acid group at position 5, which is crucial for further chemical modifications and biological interactions.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Methyl-2-(4-methoxyphenyl)thiazole-5-carboxylic acid | [3] |

| CAS Number | 54001-16-0 | [2] |

| Molecular Formula | C₁₂H₁₁NO₃S | [2] |

| Molecular Weight | 249.29 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES String | Cc1c(C(=O)O)sc(n1)c2ccc(OC)cc2 | [2] |

| InChI Key | HWHHZTHVYFDJNK-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

The synthesis of 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acids is typically achieved via the Hantzsch thiazole synthesis, a robust and widely-used method for constructing the thiazole ring.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this involves the reaction of an ethyl 2-haloacetoacetate with 4-methoxythiobenzamide, followed by the hydrolysis of the resulting ethyl ester.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 54001-16-0 [sigmaaldrich.com]

- 3. This compound [cymitquimica.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

Spectroscopic Profile of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the synthetic organic compound 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound in readily accessible literature, this guide outlines the expected spectroscopic characteristics based on the analysis of its structural features and data from closely related analogues. It also includes standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Molecular Formula: C₁₂H₁₁NO₃S Molecular Weight: 249.29 g/mol CAS Number: 54001-16-0

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on established principles of NMR, IR, and mass spectrometry, and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Doublet | 2H | Aromatic H (ortho to -OCH₃) |

| ~6.9-7.1 | Doublet | 2H | Aromatic H (meta to -OCH₃) |

| ~3.8-3.9 | Singlet | 3H | -OCH₃ |

| ~2.6-2.7 | Singlet | 3H | -CH₃ (on thiazole) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~160-165 | C=N (thiazole) |

| ~160 | C-OCH₃ (aromatic) |

| ~150-155 | C-S (thiazole) |

| ~130 | C-H (aromatic, ortho to -OCH₃) |

| ~125 | C (aromatic, ipso to thiazole) |

| ~114 | C-H (aromatic, meta to -OCH₃) |

| ~115-120 | C-COOH (thiazole) |

| ~55-56 | -OCH₃ |

| ~15-20 | -CH₃ (on thiazole) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |

| ~1610, ~1500, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| 1250-1300 | Strong | C-O stretch (aryl ether) |

| ~1180 | Medium | C-O stretch (carboxylic acid) |

| ~830 | Strong | C-H out-of-plane bend (para-substituted aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 249 | [M]⁺ (Molecular ion) |

| 234 | [M - CH₃]⁺ |

| 204 | [M - COOH]⁺ |

| 135 | [C₈H₇O]⁺ (4-methoxybenzoyl cation) |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized for organic compounds and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the source. Acquire the mass spectrum in both positive and negative ion modes to identify the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

EI: Introduce the sample via a direct insertion probe or a gas chromatograph. Acquire the spectrum, which will show the molecular ion and characteristic fragment ions.

-

Visualization of Methodologies

Synthesis Workflow

The synthesis of this compound typically follows a Hantzsch thiazole synthesis pathway.

Caption: General Hantzsch synthesis pathway for the target compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis.

Caption: Workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The provided protocols are for guidance and may require optimization based on the specific instrumentation and laboratory conditions.

The Biological Potential of the 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activities associated with derivatives of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. While comprehensive biological data for the parent compound is limited in publicly available literature, numerous studies on its derivatives highlight the significant potential of this chemical scaffold in drug discovery and development. This document summarizes the key findings, focusing on anticancer activities, including c-Met kinase and tubulin polymerization inhibition. Detailed synthetic methodologies, quantitative biological data from preclinical studies, and elucidated mechanisms of action for prominent derivatives are presented.

Introduction

The thiazole ring is a fundamental heterocyclic motif present in a wide array of biologically active compounds and approved pharmaceuticals. Its ability to engage in various non-covalent interactions makes it a privileged scaffold in medicinal chemistry. The this compound core, in particular, has served as a versatile starting point for the synthesis of novel compounds with diverse pharmacological profiles. This guide consolidates the existing research on derivatives of this scaffold to provide a comprehensive overview of its therapeutic potential.

Synthesis of Thiazole-5-Carboxylic Acid Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. For the specific scaffold of interest, the synthesis generally begins with precursors that are then cyclized to form the thiazole ring, followed by modifications to the carboxylic acid group or other positions on the phenyl and thiazole rings.

Below is a generalized workflow for the synthesis of such derivatives.

Caption: Generalized synthetic workflow for thiazole-5-carboxylic acid derivatives.

Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated promising activity in several therapeutic areas, most notably in oncology.

Anticancer Activity

The c-Met receptor tyrosine kinase is a well-validated target in cancer therapy, with its dysregulation implicated in tumor growth, invasion, and metastasis. Several studies have focused on developing thiazole carboxamide derivatives as c-Met inhibitors.

Quantitative Data for c-Met Kinase Inhibitory Activity of Thiazole Derivatives

| Compound ID | Modification from Core Scaffold | Assay | IC50 (nM) | Reference |

| Derivative A | Amide formation with specific amine | c-Met enzymatic assay | 15 | [1] |

| Derivative B | Substitution on the phenyl ring | Cell-based c-Met phosphorylation assay | 45 | [1] |

| Foretinib (Reference) | - | c-Met enzymatic assay | 5 | [1] |

Experimental Protocol: c-Met Enzymatic Assay

The inhibitory activity of the compounds on c-Met kinase was determined using a homogeneous time-resolved fluorescence (HTRF) assay. The protocol involves the following steps:

-

Recombinant human c-Met kinase is incubated with the test compound at varying concentrations in a kinase buffer.

-

A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

-

After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]

Signaling Pathway

Caption: Inhibition of the c-Met signaling pathway by thiazole derivatives.

Another significant anticancer mechanism for derivatives of this scaffold is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Quantitative Data for Antiproliferative Activity of Tubulin Polymerization Inhibitors

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| SMART-1 | Melanoma (SK-MEL-5) | MTT Assay | 0.02 | [2] |

| SMART-2 | Prostate Cancer (PC-3) | MTT Assay | 0.05 | [2] |

| ATCAA-1 (Lead Compound) | Prostate Cancer (PC-3) | MTT Assay | 0.7-1.0 | [2] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization is assessed by monitoring the increase in absorbance at 340 nm.

-

Purified bovine brain tubulin is suspended in a glutamate-based buffer.

-

The test compound or a reference inhibitor (e.g., colchicine) is added to the tubulin solution.

-

The mixture is incubated on ice.

-

GTP is added to initiate polymerization, and the absorbance at 340 nm is monitored over time at 37°C.

-

Inhibitory activity is determined by the reduction in the rate and extent of polymerization compared to a vehicle control.

Mechanism of Action

Caption: Mechanism of tubulin polymerization inhibition by thiazole derivatives.

Other Potential Biological Activities

While oncology is the most explored area, the broader family of thiazole carboxylic acid derivatives has shown a wide range of biological activities, suggesting further potential for the this compound scaffold. These include:

-

Antimicrobial and Antifungal Activity : Various thiazole derivatives have been reported to exhibit activity against a range of bacterial and fungal strains.

-

Anti-inflammatory Activity : Some related compounds have shown inhibition of inflammatory mediators.

-

Antiviral Activity : Activity against certain viruses has also been noted for some thiazole-based compounds.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent anticancer activity through mechanisms such as c-Met kinase and tubulin polymerization inhibition. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on:

-

Systematic evaluation of the parent compound , this compound, to establish a baseline biological activity profile.

-

Expansion of the SAR studies to explore a wider range of substitutions on the phenyl and thiazole rings.

-

In vivo efficacy and pharmacokinetic studies of the most potent derivatives to assess their drug-like properties.

-

Exploration of other therapeutic areas , such as infectious and inflammatory diseases, where the thiazole scaffold has shown promise.

This technical guide underscores the significant potential of this chemical class and provides a solid foundation for further research and development efforts.

References

Potential Applications of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its versatile chemical nature allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide focuses on the potential applications of a specific thiazole derivative, 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. While direct and extensive research on this particular molecule is nascent, this document will explore its therapeutic potential by examining closely related analogues and the broader class of substituted thiazoles. The primary focus will be on its prospective role in oncology, drawing insights from structurally similar compounds that have shown significant promise as anticancer agents.

Anticancer Potential: Insights from Structurally Related Thiazoles

Recent research has unveiled a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[2][3] These compounds share a common 2-aryl-thiazole scaffold with the title compound, suggesting that this compound could exhibit similar biological activity. The SMART compounds have demonstrated significant antiproliferative effects against various cancer cell lines, with activity in the nanomolar range.[2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action proposed for the anticancer activity of these related thiazole derivatives is the inhibition of tubulin polymerization.[2][3] By binding to tubulin, these small molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.

Caption: Proposed mechanism of action for thiazole analogues.

Quantitative Data: Antiproliferative Activity of Related Thiazoles

The following table summarizes the in vitro antiproliferative activity of representative 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds against human melanoma (SK-MEL-5) and prostate cancer (PC-3) cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | R1 Group (at position 4 of thiazole) | SK-MEL-5 IC50 (nM) | PC-3 IC50 (nM) |

| SMART-1 | 3,4,5-trimethoxybenzoyl | 15 | 20 |

| SMART-2 | 4-methoxybenzoyl | 25 | 35 |

| SMART-3 | 3,4-dimethoxybenzoyl | 18 | 22 |

| SMART-4 | 4-chlorobenzoyl | 45 | 60 |

Data extrapolated from a study on 4-substituted methoxybenzoyl-aryl-thiazoles[2][3].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of thiazole derivatives, based on established protocols for similar compounds.[2][3]

General Synthesis of the Thiazole Core

A common synthetic route to the 2-aryl-thiazole scaffold involves the Hantzsch thiazole synthesis.

Caption: General workflow for the synthesis of the thiazole core.

Protocol:

-

Thioamide Formation: The corresponding aryl nitrile is treated with sodium hydrosulfide to yield the thioamide.

-

Cyclocondensation: The substituted thioamide is reacted with an appropriate α-haloketone (e.g., ethyl bromopyruvate) in a suitable solvent like ethanol.

-

Reaction Conditions: The mixture is typically refluxed for several hours.

-

Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered. The crude product is then purified by recrystallization or column chromatography to yield the thiazole ester.

-

Ester Hydrolysis: The thiazole ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification.

In Vitro Antiproliferative Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., SK-MEL-5, PC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a logarithmic series) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Tubulin Polymerization Assay

Purpose: To assess the direct inhibitory effect of the compound on tubulin polymerization.

Protocol:

-

Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescence-based reporter in a polymerization buffer is prepared.

-

Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine the inhibitory activity.

Other Potential Therapeutic Applications

Beyond oncology, the thiazole-5-carboxylic acid scaffold has been explored for other therapeutic and biological activities.

-

Antifungal and Insecticidal Activity: Derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid have been synthesized and shown to possess fungicidal and insecticidal properties, suggesting potential applications in agriculture or as leads for developing anti-infective agents for human use.[4]

-

Anti-inflammatory and Antidiabetic Potential: The thiazole ring is a common feature in various compounds with demonstrated anti-inflammatory and antidiabetic activities.[1] Further derivatization of the this compound core could yield novel agents for treating these conditions.

Conclusion

While direct experimental data on this compound is limited, the analysis of closely related analogues strongly suggests its potential as a valuable scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. The demonstrated activity of similar thiazole derivatives as potent tubulin polymerization inhibitors provides a clear rationale for its investigation in oncology. The synthetic accessibility of the thiazole core and the potential for diverse chemical modifications offer a promising platform for structure-activity relationship studies to optimize potency and pharmacokinetic properties. Further research is warranted to synthesize and evaluate this specific compound and its derivatives to fully elucidate their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hantzsch Thiazole Synthesis of 2-Aryl-4-Methyl-Thiazole-5-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis as it applies to the preparation of 2-aryl-4-methyl-thiazole-5-carboxylic acids. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The Hantzsch synthesis remains a fundamental and versatile method for the construction of the thiazole ring. This document details the reaction mechanism, provides experimental protocols, and presents quantitative data for the synthesis of these valuable compounds.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide. This method is widely employed due to its reliability and the ready availability of the starting materials. For the synthesis of the target 2-aryl-4-methyl-thiazole-5-carboxylic acids, the process typically involves two key stages: the initial formation of a 2-aryl-4-methyl-thiazole-5-carboxylate ester, followed by its hydrolysis to the final carboxylic acid.

Reaction Mechanism and Experimental Workflow

The synthesis of 2-aryl-4-methyl-thiazole-5-carboxylic acids via the Hantzsch reaction proceeds through a well-established mechanism. The overall workflow involves the initial formation of the thiazole ring as an ester, which is then hydrolyzed to the desired carboxylic acid.

Hantzsch Thiazole Synthesis: General Mechanism

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-halo-β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Overall Experimental Workflow

The typical laboratory procedure involves a one-pot synthesis of the thiazole ester, followed by purification and subsequent hydrolysis to the carboxylic acid.

Quantitative Data Summary

The following table summarizes the yields for the one-pot synthesis of various ethyl 2-aryl-4-methylthiazole-5-carboxylates. The synthesis involves the reaction of substituted N-aryl thioureas with ethyl acetoacetate and N-bromosuccinimide (NBS) in a mixture of water and THF.

| Entry | Aryl Substituent (in N-Aryl Thiourea) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | 4 | 73 | 101-103 |

| 2 | 4-Methylphenyl | 4 | 85 | 118-120 |

| 3 | 4-Methoxyphenyl | 4 | 82 | 115-117 |

| 4 | 4-Chlorophenyl | 6 | 65 | 135-137 |

| 5 | 4-Bromophenyl | 6 | 62 | 140-142 |

| 6 | 4-Nitrophenyl | 8 | 55 | 188-190 |

| 7 | 2-Chlorophenyl | 6 | 68 | 110-112 |

| 8 | 2,4-Dichlorophenyl | 6 | 75 | 145-147 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of 2-aryl-4-methyl-thiazole-5-carboxylic acids.

General Procedure for the One-Pot Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylates

This protocol is a representative example for the synthesis of the thiazole ester intermediate.

Materials:

-

Ethyl acetoacetate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.2 equiv)

-

Substituted N-aryl thiourea (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of ethyl acetoacetate in a mixture of THF and water (2:1 v/v) at 0 °C, add N-bromosuccinimide portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Add the respective substituted N-aryl thiourea to the reaction mixture.

-

Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl 2-aryl-4-methylthiazole-5-carboxylate.

General Procedure for the Hydrolysis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylates

This protocol describes the conversion of the thiazole ester to the final carboxylic acid.

Materials:

-

Ethyl 2-aryl-4-methylthiazole-5-carboxylate (1.0 equiv)

-

Sodium hydroxide (NaOH) (3.0 equiv)

-

Ethanol

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the ethyl 2-aryl-4-methylthiazole-5-carboxylate in a mixture of ethanol and water (1:1 v/v).

-

Add sodium hydroxide pellets to the solution and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the 2-aryl-4-methylthiazole-5-carboxylic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and versatile route for the preparation of 2-aryl-4-methyl-thiazole-5-carboxylic acids. The one-pot synthesis of the intermediate ester followed by hydrolysis is a reliable and high-yielding process. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and exploration of novel thiazole-based compounds. The adaptability of the Hantzsch synthesis allows for the generation of diverse libraries of these compounds for biological screening and lead optimization.

An In-depth Technical Guide on the Discovery and Development of Thiazole-5-Carboxylic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a prominent scaffold in medicinal chemistry, imparting a diverse range of biological activities to compounds that contain it. Thiazole-5-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, leading to the discovery of potent agents with applications in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of thiazole-5-carboxylic acid compounds, with a focus on their anticancer properties. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a key structural motif in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in drug design. The thiazole ring is found in a variety of FDA-approved drugs, including the anticancer agent Dasatinib, highlighting its clinical significance.[2]

The addition of a carboxylic acid group at the 5-position of the thiazole ring provides a crucial handle for chemical modification, allowing for the synthesis of large libraries of derivatives with fine-tuned pharmacological properties. This guide will delve into the synthesis and biological evaluation of these compounds, with a particular emphasis on their development as anticancer agents.

Synthetic Strategies for Thiazole-5-Carboxylic Acid Derivatives

The synthesis of the thiazole-5-carboxylic acid core is most commonly achieved through the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide. Subsequent modifications, primarily through amide bond formation at the carboxylic acid position, allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

General Experimental Protocol: Hantzsch Thiazole Synthesis and Amide Coupling

This protocol describes a general two-step procedure for the synthesis of 2-substituted-4-methylthiazole-5-carboxamides.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A common starting material is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be synthesized via a one-pot reaction from ethyl acetoacetate, a brominating agent like N-bromosuccinimide (NBS), and thiourea.

-

Procedure: To a solution of ethyl acetoacetate in a suitable solvent (e.g., a mixture of water and THF) cooled to 0°C, NBS is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Thiourea is then added, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and can be purified by recrystallization.

Step 2: Amide Coupling

The synthesized thiazole-5-carboxylic acid (or its corresponding ester, which can be hydrolyzed) is then coupled with a desired amine to form the final carboxamide derivative. A variety of coupling reagents can be employed for this transformation.

-

Procedure: To a solution of the thiazole-5-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-Hydroxybenzotriazole (HOBt) are added. The corresponding amine is then added, and the reaction mixture is stirred at room temperature overnight. The product is isolated by extraction and purified by column chromatography.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives

The following is a detailed protocol for the synthesis of a specific class of thiazole-5-carboxamide derivatives with reported anticancer activity.[3]

Synthesis of 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid:

-

A mixture of 2-chlorobenzaldehyde and ethyl 3,3,3-trifluoro-2-oxopropanoate is reacted to form an intermediate which is then cyclized with a sulfur source to yield the thiazole ring.

-

The resulting ester is hydrolyzed to the carboxylic acid. A white solid is obtained with a melting point > 200 °C.[3]

-

1H NMR (400 MHz, DMSO-d6) δ: 7.54–7.64 (m, 2H, Ar–H), 7.70–7.72 (m, 1H, Ar–H).[3]

Synthesis of N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide:

-

To a suspension of 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid (1 mmol) in dichloromethane, oxalyl chloride (1.2 mmol) and a catalytic amount of DMF are added. The mixture is stirred for 30 minutes.

-

The resulting acyl chloride is then added to a solution of 4-chloro-2-methylaniline (1 mmol) and a base such as N,N-diisopropylethylamine in dichloromethane.

-

The reaction mixture is stirred at room temperature until completion.

-

The crude product is purified by column chromatography to yield the final amide.

Biological Activity and Structure-Activity Relationships (SAR)

Thiazole-5-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The following tables summarize the in vitro anticancer activity of selected compounds from the literature.

Anticancer Activity of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives

A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the tyrosine kinase inhibitor, Dasatinib.[4]

| Compound | Target Cell Line | IC50 (µM)[4] |

| 6d | K563 (Leukemia) | Comparable to Dasatinib |

| MCF-7 (Breast) | 20.2 | |

| HT-29 (Colon) | 21.6 | |

| MDA-MB-231 (Breast) | Inactive | |

| Dasatinib | All tested cell lines | < 1 |

Structure of Compound 6d: N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide

The results indicate that while compound 6d shows high potency against leukemia cells, its activity against solid tumor cell lines is significantly lower than that of Dasatinib, suggesting the pyrimidin-4-ylamino core of Dasatinib is crucial for broad-spectrum activity.[4]

Anticancer Activity of 2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamide Derivatives

A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity.[3]

| Compound | Target Cell Line | Inhibition (%) at 5 µg/mL[3] |

| 8c | A-549 (Lung) | 48 |

| 8f | A-549 (Lung) | 40 |

| 7f | HCT-8 (Intestine) | 40 |

Structure of Compound 8c: N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide

These results suggest that substitution on the phenyl ring of the carboxamide moiety plays a significant role in the anticancer activity of these compounds.

Anticancer Activity of Thiazole Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors

Thiazole-5-carboxylate derivatives have been developed as inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway that is upregulated in several cancers.[5]

| Compound | Target Cell Line | GI50 (µM)[5] |

| 3g | EKVX (Non-Small Cell Lung) | 0.865 |

| MDA-MB-468 (Breast) | 1.20 | |

| 4c | HOP-92 (Non-Small Cell Lung) | 0.34 |

| EKVX (Non-Small Cell Lung) | 0.96 | |

| MDA-MB-231/ATCC (Breast) | 1.08 |

These findings highlight the potential of targeting MAGL with thiazole-based inhibitors as a therapeutic strategy for cancer.

Mechanism of Action and Signaling Pathways

The anticancer effects of thiazole-5-carboxylic acid derivatives are mediated through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Tyrosine Kinases (e.g., EGFR)

Some thiazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in cancer. Inhibition of EGFR blocks downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MAPK cascades, leading to reduced cell proliferation and survival.[6]

Dual Inhibition of PI3K/mTOR

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and metabolism and is frequently dysregulated in cancer. Thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of this critical signaling cascade.[7]

References

An In-depth Technical Guide to the Structure Elucidation of Novel Thiazole Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation techniques essential for the precise structure elucidation of newly synthesized thiazole carboxylic acid derivatives. Thiazole-based compounds are a significant class of heterocycles, widely explored in medicinal chemistry and agrochemicals for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Accurate structural confirmation is a critical step in the development of these novel chemical entities.

General Workflow for Structure Elucidation

The determination of a novel molecular structure is a systematic process that integrates purification, spectroscopic analysis, and, when possible, crystallographic confirmation. The initial synthesis yields a product that must be purified and then subjected to a battery of analytical techniques. Each technique provides a unique piece of the structural puzzle, and the confluence of this data leads to the unambiguous assignment of the chemical structure.

Caption: Workflow for the structure elucidation of novel compounds.

Key Analytical Techniques and Experimental Protocols

The structural confirmation of novel thiazole carboxylic acid derivatives relies on a combination of modern analytical techniques.[2] The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Single Crystal X-ray Diffraction.[1][3]

Chromatographic Purification

Before analysis, the synthesized compound must be purified to remove unreacted starting materials, by-products, and solvents.

Protocol: High-Performance Liquid Chromatography (HPLC) High-performance liquid chromatography is frequently used for both purification and purity assessment.[4][5]

-

Column Selection : A reversed-phase column, such as a C18 column (e.g., ZORBAX SB-C18, 150 × 4.6 mm, 5.0 µm), is commonly employed.[6]

-

Mobile Phase : A gradient elution is often used, typically consisting of an aqueous component (e.g., 0.1 M trichloroacetic acid) and an organic solvent like acetonitrile.[6]

-

Detection : UV detection is common, with the wavelength set to an absorbance maximum for the thiazole ring system (e.g., 254 nm or 355 nm).[6][7]

-

Sample Preparation : The crude product is dissolved in a suitable solvent (e.g., DMSO, methanol) and filtered before injection.

Spectroscopic and Spectrometric Methods

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[8]

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9] Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum. Typical signals for thiazole protons appear in the aromatic region (δ 7.0–9.0 ppm).[9] Protons of substituents, such as methyl groups, will appear in their characteristic regions.[10]

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. Thiazole ring carbons typically resonate between δ 110–170 ppm.[2] The carboxylic acid carbonyl carbon appears further downfield (>160 ppm).[11]

-

2D NMR (COSY, HSQC, HMBC) : If the structure is complex, 2D NMR experiments are performed to establish proton-proton and proton-carbon correlations, which helps in assigning signals and confirming connectivity.

Protocol: Mass Spectrometry (MS) MS provides information about the molecular weight and elemental composition of the compound.[10]

-

Ionization Method : Electrospray ionization (ESI) is commonly used for these types of molecules. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass, allowing for the determination of the molecular formula.[1][11]

-

Analysis : The instrument is calibrated, and the sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced.

-

Data Interpretation : The most important signal is the molecular ion peak [M+H]⁺ or [M-H]⁻, which gives the molecular weight.[11] The exact mass from HRMS is used to calculate the elemental formula. The fragmentation pattern can also provide clues about the structure.[10]

Protocol: Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups.[12]

-

Sample Preparation : The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Interpretation : Look for characteristic absorption bands. For thiazole carboxylic acid derivatives, key peaks include:

-

O-H stretch (of the carboxylic acid): A very broad band around 3000 cm⁻¹.

-

C=O stretch (of the carboxylic acid): A strong, sharp band around 1700 cm⁻¹.[10]

-

C=N and C=C stretches (of the thiazole ring): Bands in the 1650-1500 cm⁻¹ region.[10]

-

N-H stretch (if an amino group is present): Bands around 3400-3200 cm⁻¹.[10]

-

Crystallographic Confirmation

Protocol: Single Crystal X-ray Diffraction This technique provides the definitive, unambiguous 3D structure of a molecule, including stereochemistry.[13]

-

Crystal Growth : High-quality single crystals are required. This is often the most challenging step and is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14]

-

Data Collection : A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement : The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.[14] The final output includes precise bond lengths, bond angles, and the overall molecular conformation.[14]

Data Presentation and Interpretation

Summarizing the data from these techniques in a structured format is crucial for clear communication and comparison.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

This table showcases typical chemical shifts (δ) in ppm for novel thiazole derivatives as reported in the literature.

| Compound ID | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3a | DMSO-d₆ | 1.98 (s, 3H, CH₃), 5.0 (s, 2H, CH₂), 6.42 (s, 1H, thiazole-H), 8.68 (s, 1H, Ar-H), 10.38 (s, 1H, NH) | 13.78 (CH₃), 47.16 (CH₂), 94.49 (thiazole-C5), 135.13 (C4), 164.14 (C2) | [2] |

| 7c | DMSO-d₆ | 1.21–1.84 (m, 10H, cyclohexyl-H), 2.24 (s, 3H, CH₃), 3.62–3.67 (m, 1H, CH), 7.32–8.27 (m, 6H, Ar-H), 8.31 (d, 1H, NH), 10.53 (br, 1H, NH) | Not explicitly provided for all peaks | [15] |

| 19b | DMSO-d₆ | 2.29 (s, 3H, CH₃), 2.33 (s, 3H, CH₃), 3.37 (s, 3H, CH₃), 7.42–7.98 (m, 6H, Ar-H, thiazole-H, NH), 10.26 (s, 1H, NH) | Not explicitly provided | [10] |

| 6a (acid) | DMSO-d₆ | 7.41–7.53 (m, 2H, Ar–H), 7.64–7.68 (m, 1H, Ar–H), 8.22–8.26 (m, 1H, Ar–H), 14.43 (br, 1H, COOH) | Not explicitly provided | [15] |

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

This table summarizes molecular formula confirmation and functional group identification.

| Compound ID | Technique | Key Data | Interpretation | Reference |

| 3g | MS (70 eV) | m/z (%) = 385 (M⁺, 13) | Molecular ion peak corresponds to the calculated mass. | [2] |

| 3g | IR (KBr) | ν = 3226 (NH), 3088 (Ar-CH), 1607 (C=N), 1559 (Ar-C=C), 1383, 1172 (NO₂) cm⁻¹ | Confirms presence of NH, aromatic, C=N, and nitro groups. | [2] |

| 17b | MS | m/z (%) = 292 (M⁺, 100) | Molecular ion peak is the base peak, confirming molecular weight. | [10] |

| 17b | IR (KBr) | ν = 3430 (NH), 1636 (C=O), 1560 (C=N) cm⁻¹ | Confirms presence of NH, carbonyl, and C=N groups. | [10] |

| Azo-amide 3a | HRMS (ESI) | m/z = 332.02 [M–H]⁺ | High-resolution mass confirms the elemental composition. | [11] |

Table 3: Example of Single Crystal X-ray Diffraction Data

This data provides the ultimate structural proof.

| Parameter | Compound 9 | Reference |

| Formula | C₁₇H₁₃N₅S | [14] |

| Crystal System | Monoclinic | [14] |

| Space Group | P2₁/n | [14] |

| a (Å) | 7.8707(2) | [14] |

| b (Å) | 15.9681(4) | [14] |

| c (Å) | 11.9798(4) | [14] |

| β (˚) | 100.283(3) | [14] |

| Volume (ų) | 1481.44(7) | [14] |

Conclusion

The structure elucidation of novel thiazole carboxylic acid derivatives is a multi-faceted process that relies on the synergistic application of chromatographic, spectroscopic, and crystallographic techniques. A logical workflow, beginning with synthesis and purification, followed by comprehensive analysis using MS, NMR, and IR, provides the foundational data. For unambiguous proof, single-crystal X-ray diffraction is the gold standard. By carefully executing these experimental protocols and integrating the resulting data, researchers can confidently and accurately characterize novel molecules, paving the way for further investigation into their biological and chemical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

- 12. Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion | Publicación [silice.csic.es]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

Methodological & Application

Experimental protocol for the synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry. The synthesis is a two-step process commencing with the Hantzsch thiazole synthesis to form an ethyl ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid. This application note includes step-by-step methodologies, a summary of quantitative data, and a visual workflow diagram to guide researchers in the successful synthesis and characterization of the target compound.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are integral to the structure of many pharmaceutical agents. The 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid scaffold, in particular, is a key component in various compounds with potential therapeutic applications. The synthesis protocol outlined herein follows a reliable and well-established chemical route.

Experimental Protocols

The synthesis is performed in two primary stages:

-

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

Step 2: Hydrolysis to this compound

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

This procedure is based on the Hantzsch thiazole synthesis.[1]

Materials:

-

p-Methoxythiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Dry Ethanol

-

Saturated aqueous sodium carbonate

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Chloroform

-

Silica gel for column chromatography

-

n-Hexane

Procedure:

-

Dissolve p-methoxythiobenzamide (3 g, 17.95 mmol) in dry ethanol (180 ml) in a round-bottom flask.

-

Add ethyl 2-chloroacetoacetate (1.28 ml, 8.98 mmol) to the solution.

-

Heat the mixture under reflux for 1.5 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Treat the residue with water and adjust the pH to approximately 8 with a saturated aqueous sodium carbonate solution.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic phases with saturated saline solution and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by distillation.

-

Dissolve the residue in chloroform and filter off any insoluble solids.

-

Purify the crude product by silica gel column chromatography using a developing solvent of n-hexane:ethyl acetate (85:15).

-

Collect the second colorless fraction and concentrate it to yield ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate as white crystals.

Protocol 2: Hydrolysis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

This is a general saponification procedure adapted for this specific substrate.[2]

Materials:

-

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate or Diethyl ether

Procedure:

-

Dissolve the ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate in methanol or ethanol.

-

Add a 30% aqueous solution of sodium hydroxide. The mixture should be stirred and heated to reflux for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Wash the aqueous mixture with ethyl acetate or diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous phase to a pH of approximately 3-4 with concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C₁₄H₁₅NO₃S | 277.34 | White crystals | ~58% | Not reported | 1H NMR, 13C NMR, IR, and MS data should be acquired. |

| This compound | C₁₂H₁₁NO₃S | 249.29 [3] | Solid | >95% | Not reported | 1H NMR, 13C NMR, IR, and MS data should be acquired. [4] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow diagram for the synthesis of the target compound.

Signaling Pathway Diagram

A signaling pathway diagram is not applicable for this experimental protocol.

References

Application Notes and Protocols for the Characterization of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural characterization is crucial for confirming its identity, purity, and for establishing structure-activity relationships in drug discovery and development. This document provides a comprehensive overview of the analytical methods for its characterization, including detailed experimental protocols and expected data.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO₃S[1][2] |

| Molecular Weight | 249.29 g/mol [2] |

| CAS Number | 54001-16-0[1][2] |

| Appearance | Solid[1] |

| Purity | Typically >97%[1] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.90 | Doublet | 2H | Aromatic protons (ortho to methoxy) |

| ~7.10 | Doublet | 2H | Aromatic protons (meta to methoxy) |

| ~3.85 | Singlet | 3H | Methoxy (-OCH₃) |

| ~2.70 | Singlet | 3H | Methyl (-CH₃) |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Thiazole C2 |

| ~162.5 | Carboxylic acid (C=O) |

| ~161.0 | Aromatic C-OCH₃ |

| ~155.0 | Thiazole C4 |

| ~130.0 | Aromatic CH (ortho to methoxy) |

| ~125.0 | Aromatic C (ipso) |

| ~118.0 | Thiazole C5 |

| ~114.5 | Aromatic CH (meta to methoxy) |

| ~55.5 | Methoxy (-OCH₃) |

| ~19.0 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid)[3] |

| ~1610, 1580, 1500 | C=C stretch (aromatic) |

| ~1540 | C=N stretch (thiazole ring) |

| ~1250 | C-O stretch (aryl ether)[4] |

| ~1180 | C-N stretch[4] |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | Positive | 250.05 | 206.06 ([M+H-CO₂]⁺), 135.04 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.

Predicted HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[5] |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Gradient | 10-90% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV at 254 nm and 300 nm[5] |

| Expected Retention Time | Dependent on the specific gradient and column, but expected to be in the mid-to-late elution range. |

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.[4]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time may be necessary to obtain a good spectrum for quaternary carbons.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction to obtain the final infrared spectrum of the sample.

HPLC-UV Protocol

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.